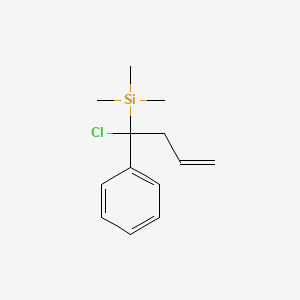
(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C13H19ClSi. This compound features a phenyl group, a chloro group, and a trimethylsilyl group attached to a butenyl chain. It is used in various chemical reactions and has applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane typically involves the reaction of 1-phenyl-3-buten-1-ol with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include silyl ethers, silyl amines, and silyl sulfides.
Oxidation: Products include silanols and siloxanes.
Reduction: The major product is the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of silicon-based materials and coatings.
Biological Research: It is employed in the modification of biomolecules for studying their functions and interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane involves the reactivity of the chloro and trimethylsilyl groups. The chloro group can undergo nucleophilic substitution, while the trimethylsilyl group can stabilize intermediates and facilitate reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(5-Chloropent-1-yn-1-yl)trimethylsilane: Similar in structure but with an alkyne group instead of an alkene.
Trimethylsilyl chloride: A simpler compound with a single chloro group attached to a trimethylsilyl group.
1-Phenyl-3-buten-1-ol: Lacks the trimethylsilyl group but has a similar butenyl chain and phenyl group.
Uniqueness
(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane is unique due to the presence of both a chloro group and a trimethylsilyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis and other applications.
Propiedades
Número CAS |
90964-82-2 |
|---|---|
Fórmula molecular |
C13H19ClSi |
Peso molecular |
238.83 g/mol |
Nombre IUPAC |
(1-chloro-1-phenylbut-3-enyl)-trimethylsilane |
InChI |
InChI=1S/C13H19ClSi/c1-5-11-13(14,15(2,3)4)12-9-7-6-8-10-12/h5-10H,1,11H2,2-4H3 |
Clave InChI |
OCMRBVJBDMCKHT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(CC=C)(C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)

![1,1-Dimethyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidin-1-ium](/img/structure/B14364869.png)
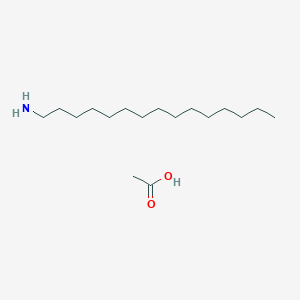
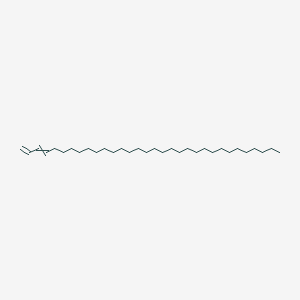

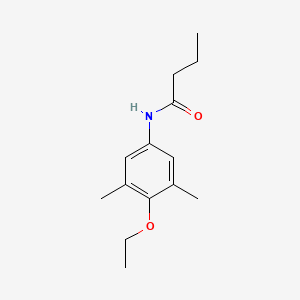
![2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14364890.png)
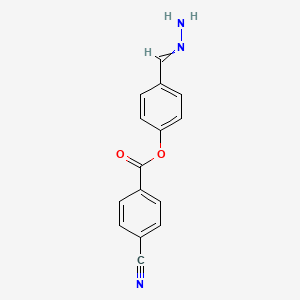


![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)
![2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine](/img/structure/B14364911.png)

